
(2-Phényl-1,3-thiazol-4-yl)méthylamine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 89152-61-4 . It has a linear formula of C10 H10 N2 S. 2 Cl H .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C10H10N2S.2ClH/c11-6-9-7-13-10 (12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H . This indicates that the compound contains a phenyl group attached to a 1,3-thiazol-4-yl group, with a methylamine group attached to the thiazole ring .Physical And Chemical Properties Analysis
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” has a molecular weight of 263.19 g/mol . Its IUPAC name is (2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride . The compound is a solid at room temperature .Applications De Recherche Scientifique
Applications antimicrobiennes
(a): Dérivés de la sulfazole Les thiazoles, y compris notre composé d'intérêt, ont démontré une activité antimicrobienne. La sulfazole, un dérivé du thiazole, présente de puissantes propriétés antibactériennes. Les chercheurs ont exploré des modifications de composés à base de thiazole pour améliorer leur efficacité contre divers agents pathogènes .
Activité antirétrovirale
(b): Ritonavir Ce composé, qui contient une partie thiazole, est utilisé comme médicament antirétroviral. Le ritonavir inhibe les enzymes protéases du VIH, réduisant ainsi la réplication virale et la progression de la maladie .
Potentiel antifongique
©: Abafungine Les thiazoles ont été étudiés pour leurs propriétés antifongiques. L'abafungine, un composé à base de thiazole, est prometteur pour lutter contre les infections fongiques .
Propriétés anticancéreuses
(d): Tiazofurine Les thiazoles jouent un rôle dans le traitement du cancer. La tiazofurine, un composé contenant du thiazole, présente une activité anticancéreuse en interférant avec le métabolisme des nucléotides et en inhibant la croissance des cellules tumorales .
Autres activités biologiques
(e): Effets anti-inflammatoires Les thiazoles ont été explorés comme agents anti-inflammatoires. Par exemple, le méloxicam, un médicament à base de thiazole, est utilisé pour gérer l'inflammation .
(f): Potentiel anti-Alzheimer Les chercheurs étudient les thiazoles pour leur rôle dans la maladie d'Alzheimer. Ces composés peuvent moduler la neuroinflammation et le stress oxydatif associés à la maladie .
(g): Propriétés antihypertensives: Certains dérivés du thiazole présentent des effets antihypertenseurs, ce qui les rend pertinents dans la gestion de l'hypertension artérielle .
(h): Activité antioxydante Les thiazoles, y compris notre composé, possèdent des propriétés antioxydantes. Ces molécules piègent les radicaux libres et protègent les cellules des dommages oxydatifs .
Importance structurale dans les produits naturels
(i): Vitamine B et pénicilline Les parties thiazole sont intégrales à la structure de la vitamine B1 (thiamine) et de la pénicilline. Leur présence contribue à l'activité biologique de ces composés essentiels .
En résumé, «(2-Phényl-1,3-thiazol-4-yl)méthylamine dihydrochlorure» a un immense potentiel dans divers domaines, des applications antimicrobiennes au traitement du cancer. Sa polyvalence structurelle et ses diverses activités biologiques en font un sujet captivant pour l'exploration scientifique . Si vous souhaitez des détails supplémentaires ou si vous avez d'autres questions, n'hésitez pas à demander! 😊
Safety and Hazards
“(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
For instance, some thiazole compounds have been found to inhibit receptor tyrosine kinases, disrupting their signaling pathways .
Biochemical Pathways
Given the potential interaction with receptor tyrosine kinases , it can be inferred that the compound may influence pathways related to cell growth and differentiation.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Analyse Biochimique
Biochemical Properties
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with enzymes and proteins . This interaction can modulate the activity of these biomolecules, leading to changes in biochemical pathways.
Cellular Effects
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways . This can result in changes in gene expression, altering the production of proteins and other molecules essential for cellular function.
Molecular Mechanism
At the molecular level, (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including changes in liver and kidney function . These threshold effects highlight the importance of determining the appropriate dosage for specific applications to minimize adverse effects.
Metabolic Pathways
(2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in the production and utilization of these metabolites . This interaction can have significant effects on cellular energy balance and overall metabolic function.
Transport and Distribution
The transport and distribution of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s ability to reach its target sites and exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall activity and toxicity .
Subcellular Localization
The subcellular localization of (2-Phenyl-1,3-thiazol-4-yl)methylamine dihydrochloride is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s activity by allowing it to interact with specific biomolecules within these compartments. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKGDUNHSXLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


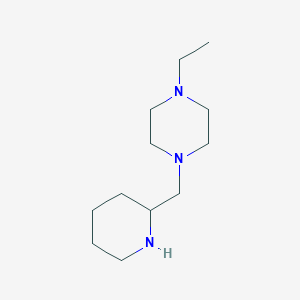

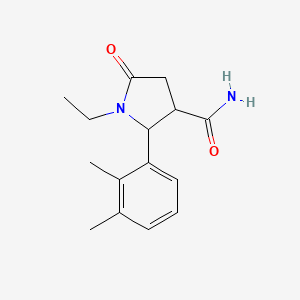
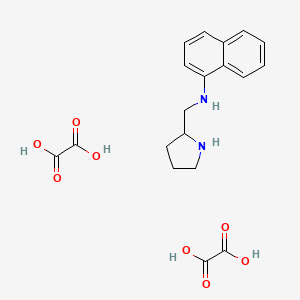

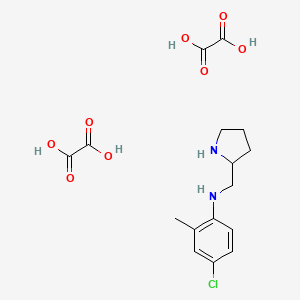

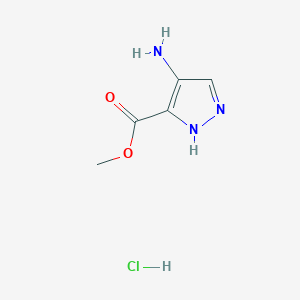

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)
